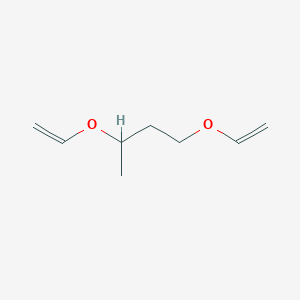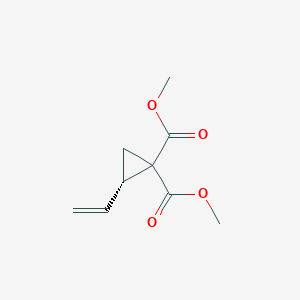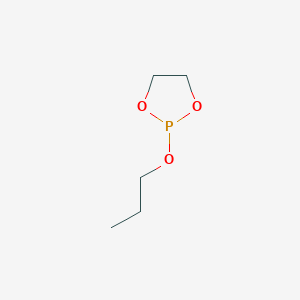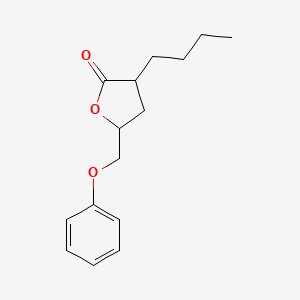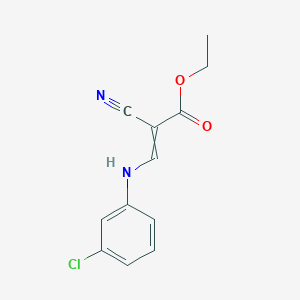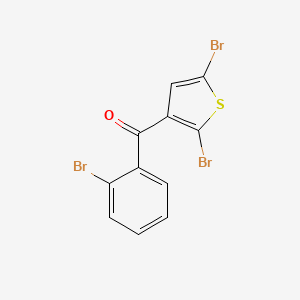
(2-Bromophenyl)(2,5-dibromothiophen-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromophenyl)(2,5-dibromothiophen-3-yl)methanone is an organic compound that features a brominated phenyl group and a brominated thiophene ring connected through a methanone (carbonyl) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(2,5-dibromothiophen-3-yl)methanone typically involves the bromination of thiophene followed by a Friedel-Crafts acylation reaction. The process begins with the bromination of thiophene to produce 2,5-dibromothiophene. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 2-bromobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2-Bromophenyl)(2,5-dibromothiophen-3-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl and thiophene rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: (2-Bromophenyl)(2,5-dibromothiophen-3-yl)methanol.
Oxidation: (2-Bromophenyl)(2,5-dibromothiophen-3-yl)carboxylic acid.
Coupling: Biaryl compounds with extended conjugation.
科学的研究の応用
(2-Bromophenyl)(2,5-dibromothiophen-3-yl)methanone has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Material Science: Employed in the design of novel materials with specific electronic and optical properties.
Chemical Biology: Utilized in the study of biological pathways and interactions due to its ability to form stable conjugates with biomolecules.
作用機序
The mechanism of action of (2-Bromophenyl)(2,5-dibromothiophen-3-yl)methanone depends on its specific application. In organic electronics, its role is primarily structural, contributing to the electronic properties of the material. In medicinal chemistry, it may interact with biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the activity of enzymes or receptors.
類似化合物との比較
Similar Compounds
(2,5-Dibromothiophen-3-yl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(5-Bromothiophen-2-yl)(phenyl)methanone: Similar structure but with a single bromine atom on the thiophene ring.
2,5-Dibromothiophene: Lacks the phenyl and carbonyl groups, serving as a simpler precursor.
Uniqueness
(2-Bromophenyl)(2,5-dibromothiophen-3-yl)methanone is unique due to the presence of both brominated phenyl and thiophene rings, which provide distinct electronic properties and reactivity. This combination makes it a versatile intermediate for the synthesis of complex organic molecules and materials.
特性
CAS番号 |
57248-21-2 |
|---|---|
分子式 |
C11H5Br3OS |
分子量 |
424.94 g/mol |
IUPAC名 |
(2-bromophenyl)-(2,5-dibromothiophen-3-yl)methanone |
InChI |
InChI=1S/C11H5Br3OS/c12-8-4-2-1-3-6(8)10(15)7-5-9(13)16-11(7)14/h1-5H |
InChIキー |
FSVSUIYTLLZHDI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(SC(=C2)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


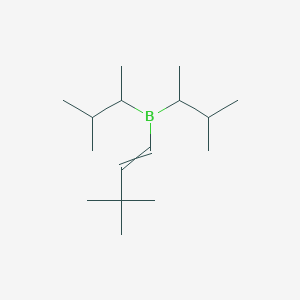
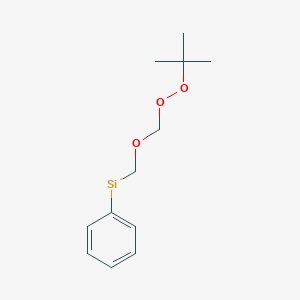
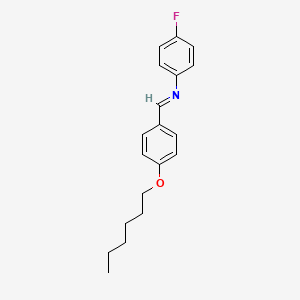
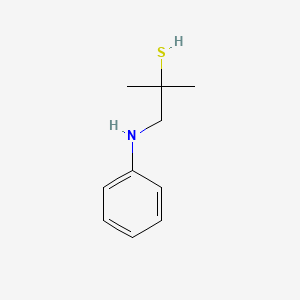
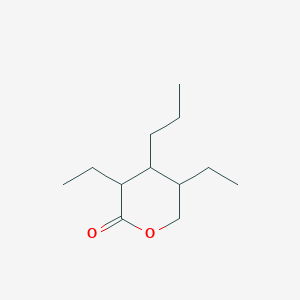
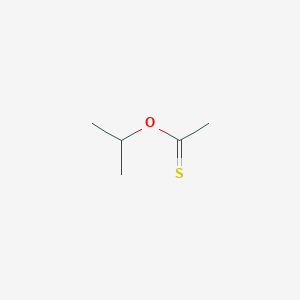
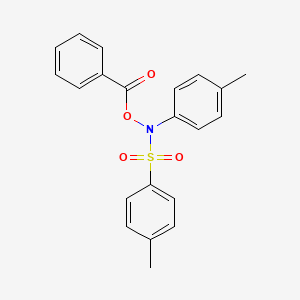
![N-Methoxy-N-methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14630953.png)
